4-Bromo-2-((tert-butoxycarbonyl)amino)-3-fluorobenzoic acid
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Overview
Description
4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is an organic compound with the molecular formula C12H14BrNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid typically involves multiple steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination and Boc Protection: The amino group is introduced through a nucleophilic substitution reaction, followed by protection with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form biaryl intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of azido or alkoxy derivatives.
Deprotection: Free amine derivative.
Coupling: Biaryl compounds with various functional groups.
Scientific Research Applications
4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid has several applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid depends on its specific application
Covalent Bond Formation: Reacting with nucleophilic sites on enzymes or receptors.
Non-Covalent Interactions: Engaging in hydrogen bonding, van der Waals forces, and π-π interactions with biological macromolecules.
These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-fluorobenzoic acid: Lacks the Boc-protected amino group, making it less versatile for certain synthetic applications.
2-amino-4-bromo-3-fluorobenzoic acid: Contains a free amino group, which can be more reactive but less stable than the Boc-protected version.
4-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid:
Uniqueness
4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is unique due to the combination of bromine, fluorine, and a Boc-protected amino group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
Molecular Formula |
C12H13BrFNO4 |
---|---|
Molecular Weight |
334.14 g/mol |
IUPAC Name |
4-bromo-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-9-6(10(16)17)4-5-7(13)8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
HTKYAYMNDFYSSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)Br)C(=O)O |
Origin of Product |
United States |
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